molecular formula C17H16N4O4S2 B2486293 2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole CAS No. 478077-04-2

2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole

Cat. No.: B2486293
CAS No.: 478077-04-2
M. Wt: 404.46
InChI Key: SUPYDKUDWNCTLM-UHFFFAOYSA-N
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Description

2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a piperazine moiety, which is further substituted with a nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the sulfonylation of the piperazine nitrogen with 4-nitrobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the benzothiazole ring can interact with various biological pathways, modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1,3-benzothiazole
  • 2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole
  • 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-1,3-benzothiazole

Uniqueness

Compared to similar compounds, 2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole is unique due to the presence of the nitro group, which significantly influences its chemical reactivity and biological activity. The nitro group can undergo various transformations, providing a versatile platform for further functionalization and application in diverse research fields .

Properties

IUPAC Name

2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c22-21(23)13-5-7-14(8-6-13)27(24,25)20-11-9-19(10-12-20)17-18-15-3-1-2-4-16(15)26-17/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPYDKUDWNCTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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